molecular formula C16H12ClFO4 B6410580 2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261917-15-0

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%

Cat. No. B6410580
CAS RN: 1261917-15-0
M. Wt: 322.71 g/mol
InChI Key: JNFFVNFIROJLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, or 2-CEFBA, is an organic compound with a wide range of applications in scientific research. This compound is a white, crystalline solid, with a molecular weight of 336.51 g/mol and a melting point of 145-147°C. 2-CEFBA is a key intermediate in the synthesis of many pharmaceuticals, as well as in the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a catalyst in the production of polymers and as an additive in the production of food and beverage products.

Mechanism of Action

2-CEFBA is an organic compound that acts as a catalyst in the production of polymers. It is able to catalyze the formation of polymers by forming a covalent bond with the monomer molecules. This covalent bond is formed when the electrons from the monomer molecules are shared with the electrons from the 2-CEFBA molecule. This sharing of electrons results in the formation of a strong bond between the monomer molecules and the 2-CEFBA molecule, which facilitates the formation of the polymer.
Biochemical and Physiological Effects
2-CEFBA has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of inflammatory cytokines. In addition, it has been shown to have antioxidant and anticancer effects, as well as to inhibit the formation of lipid peroxides.

Advantages and Limitations for Lab Experiments

The use of 2-CEFBA in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also stable and has a wide range of applications. However, there are some limitations to its use. It is a toxic compound, and as such should be handled with care. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Due to its wide range of applications, 2-CEFBA has potential for further research and development. One potential future direction is the development of new methods for synthesizing 2-CEFBA. This could involve the use of alternative solvents or catalysts, or the use of alternative reaction conditions. Another potential future direction is the development of new applications for 2-CEFBA. This could involve the use of 2-CEFBA in the synthesis of new pharmaceuticals or in the development of new materials. Finally, further research could be conducted on the biochemical and physiological effects of 2-CEFBA, to better understand its potential therapeutic uses.

Synthesis Methods

2-CEFBA can be synthesized from 4-fluorobenzoic acid and ethyl chloroformate. This reaction is carried out in a two-step procedure. First, the ethyl chloroformate is reacted with 4-fluorobenzoic acid to form 2-chloro-4-fluorobenzoic acid. This reaction is carried out in a solvent such as acetonitrile, and is catalyzed by an acidic catalyst such as p-toluenesulfonic acid. In the second step, the 2-chloro-4-fluorobenzoic acid is reacted with ethoxycarbonyl chloride to form 2-CEFBA. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a base such as triethylamine.

Scientific Research Applications

2-CEFBA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an additive in the production of food and beverage products. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, 2-CEFBA has been used in the synthesis of fluorescent compounds, which are used in biomedical imaging and diagnostics. It has also been used in the synthesis of organic semiconductors, which are used in the production of electronic devices.

properties

IUPAC Name

2-chloro-5-(4-ethoxycarbonyl-3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO4/c1-2-22-16(21)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)15(19)20/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFVNFIROJLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691954
Record name 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid

CAS RN

1261917-15-0
Record name 4-Chloro-4'-(ethoxycarbonyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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